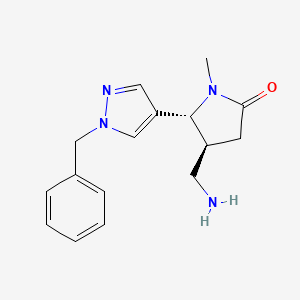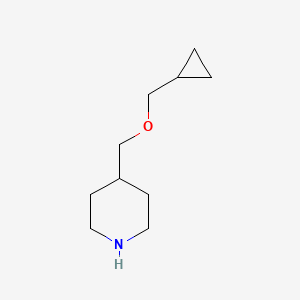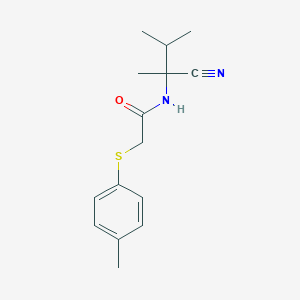
N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide is an organic compound that belongs to the class of thioacetamides These compounds are characterized by the presence of a thioamide group, which is a sulfur analog of an amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide typically involves the reaction of a suitable thioamide precursor with a cyano-containing reagent. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalyst: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the cyano group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the thioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thioacetamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide:
Thioacetamides: General class of compounds with similar structural features but different substituents.
Cyanoacetamides: Compounds with a cyano group and an amide group, but lacking the thioamide functionality.
Propiedades
Fórmula molecular |
C15H20N2OS |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C15H20N2OS/c1-11(2)15(4,10-16)17-14(18)9-19-13-7-5-12(3)6-8-13/h5-8,11H,9H2,1-4H3,(H,17,18) |
Clave InChI |
WPDFODQNUZRSFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC(=O)NC(C)(C#N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


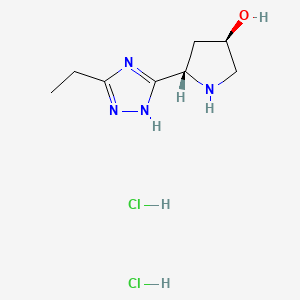
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B13354477.png)
![3-[6-(3-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354484.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13354493.png)
![Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B13354495.png)

![6-(4-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354502.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B13354511.png)
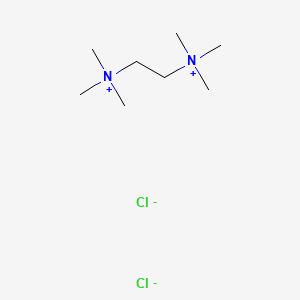
![N-[3-(azepan-1-ylsulfonyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13354523.png)
